rac-Pregabalin N-Acrylamide

Beschreibung

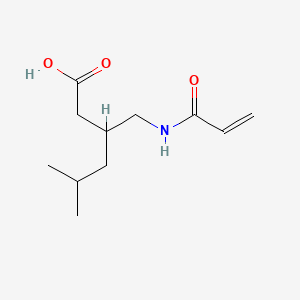

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methyl-3-[(prop-2-enoylamino)methyl]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-4-10(13)12-7-9(5-8(2)3)6-11(14)15/h4,8-9H,1,5-7H2,2-3H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIYUSVYQVDZQON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)CNC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Process Development

Strategies for Racemic and Enantioselective Synthesis

The development of efficient synthetic routes to Pregabalin (B1679071) and its derivatives is crucial. Both racemic and enantioselective approaches have been extensively investigated to optimize yield, purity, and cost-effectiveness.

Chemoenzymatic Approaches for Pregabalin and its Derivatives

Chemoenzymatic methods, which combine chemical and enzymatic steps, offer a powerful strategy for the synthesis of chiral molecules like (S)-Pregabalin. These approaches often leverage the high stereoselectivity of enzymes to resolve racemic mixtures or to create chiral centers with high enantiomeric excess.

A notable chemoenzymatic route involves the asymmetric bioreduction of β-cyanoacrylate esters using ene-reductases. nih.govnih.gov This method provides a biocatalytic pathway to precursors of GABA analogues, including Pregabalin. nih.govnih.gov The stereochemical outcome of this reaction can be controlled by modifying the substrate, such as varying the size of the ester moiety, and by using stereochemically pure (E)- or (Z)-isomers of the starting material. nih.govnih.gov This flexibility allows for the selective synthesis of both enantiomers of the product. nih.govnih.gov

These chemoenzymatic syntheses represent greener and more efficient alternatives to purely chemical methods, often reducing the need for heavy metal catalysts and toxic reagents. nih.govacs.org

Asymmetric Catalysis in Aminomethylhexanoic Acid Synthesis

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the direct formation of chiral molecules from achiral starting materials. wikipedia.org In the context of Pregabalin synthesis, asymmetric catalysis has been instrumental in developing efficient routes to the key intermediate, (S)-3-aminomethyl-5-methylhexanoic acid.

One prominent approach is the asymmetric hydrogenation of a cyano-substituted precursor using a chiral catalyst. researchgate.netepo.org For instance, the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt with a rhodium catalyst bearing a chiral bisphosphine ligand, such as Me-DuPHOS, produces (S)-3-cyano-5-methylhexanoate with very high enantiomeric excess. researchgate.netepo.org Subsequent reduction of the nitrile group yields (S)-Pregabalin. researchgate.net

Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful tool for the asymmetric synthesis of Pregabalin precursors. univaq.itunits.itnobelprize.org For example, the conjugate addition of dimethyl malonate to 4-methyl-1-nitropentene can be catalyzed by a chiral organocatalyst to produce the desired adduct with high enantioselectivity. univaq.it This intermediate can then be converted to Pregabalin through a series of chemical transformations. univaq.it

The use of chiral auxiliaries provides another strategy for asymmetric synthesis. icjs.us In this method, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. icjs.us For the synthesis of (S)-Pregabalin, a chiral oxazolidinone auxiliary has been employed to control the stereochemistry of a Michael addition reaction. researchgate.net After the desired stereocenter is established, the auxiliary is removed to afford the enantiomerically enriched product. researchgate.neticjs.us

Exploration of Novel Synthetic Routes and Reaction Mechanisms

The quest for more efficient and sustainable methods for synthesizing Pregabalin and its analogs has led to the exploration of novel synthetic routes and a deeper understanding of reaction mechanisms.

One innovative approach involves a three-step synthesis of (±)-Pregabalin utilizing visible light-mediated photoredox catalysis. acs.org This method employs a carboxylic acid as a traceless activation group for a radical conjugate addition. acs.org Specifically, Boc-protected glycine (B1666218) and 3-methylbutylidene malonate undergo a decarboxylative alkylation to furnish the corresponding malonate, which is then hydrolyzed and decarboxylated to afford racemic Pregabalin. acs.org

Another novel route focuses on the synthesis of lipophilic β-alkyl-substituted GABA analogs, including (±)-Pregabalin, from fatty alkyl chains. rsc.org This methodology involves a Knoevenagel condensation between an aliphatic aldehyde and Meldrum's acid, followed by a conjugate addition with nitromethane. rsc.org The resulting Michael adduct is then subjected to a domino hydrolysis-decarboxylation and subsequent reduction of the nitro group to yield the final product. rsc.org

The development of continuous-flow systems with heterogeneous catalysts also represents a significant advancement. researchgate.net A three-step sequential-flow process starting from isovaleraldehyde (B47997) and methyl malonate has been developed to produce a precursor of (±)-Pregabalin. researchgate.net This system utilizes heterogeneous catalysts for the Knoevenagel condensation and subsequent reactions, allowing for a more controlled and efficient synthesis. researchgate.net

Furthermore, new routes for the preparation of racemic Pregabalin have been devised through the hydrolysis and reduction of substituted cyclopropane (B1198618) intermediates. google.com Research has also focused on improving existing processes, such as the enzymatic resolution of racemic Pregabalin esters, to enhance efficiency and yield. google.com

These explorations into novel synthetic pathways and reaction mechanisms not only provide alternative methods for the production of Pregabalin but also contribute to the broader field of organic synthesis by introducing new catalytic systems and reaction designs. acs.orgrsc.orgresearchgate.net

Derivatization Chemistry of Pregabalin Analogs with N-Acrylamide Moiety

The derivatization of Pregabalin and its analogs, particularly through the introduction of an N-acrylamide moiety, is a key area of study for creating new chemical entities and analytical standards.

Acrylation Reactions and N-Substitution Studies

The synthesis of rac-Pregabalin N-Acrylamide involves the formation of an amide bond between the primary amine of Pregabalin and an acrylic acid derivative. A common method for this acylation is the reaction of racemic Pregabalin with acrylic acid chloride. biosynth.com This reaction results in the formation of the N-acrylamide derivative.

Studies on the derivatization of Pregabalin have also explored the synthesis of a series of novel analogs by reacting N-protected Pregabalin with various amines, including amino sugars, adamantylamine, serotonin, and tryptamine. nih.gov These syntheses typically involve standard peptide coupling procedures to form the amide bond.

The formation of acrylamide (B121943) functionalities can also be achieved through other methods. For example, iron-catalyzed cross-coupling reactions have been shown to be effective for coupling silyl (B83357) enol ethers with acrylamides. nih.gov While not directly applied to Pregabalin in the cited study, this methodology demonstrates a potential alternative for the formation of C-C bonds adjacent to an acrylamide group.

The chemical name for this compound is 5-methyl-3-[(prop-2-enoylamino)methyl]hexanoic acid. clearsynth.com This compound serves as an important analytical standard for the quality control of Pregabalin production. biosynth.comclearsynth.com

Sophisticated Analytical Characterization in Research Environments

High-Resolution Chromatographic and Spectroscopic Techniques

High-resolution chromatographic and spectroscopic methods are fundamental in the analysis of rac-Pregabalin N-Acrylamide, providing detailed insights into its chemical properties.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity and identity of this compound. biosynth.com In research settings, reversed-phase HPLC (RP-HPLC) methods are frequently developed and validated to separate and quantify Pregabalin (B1679071) and its related compounds, including N-acrylamide derivatives. ijariit.comijariit.com These methods often utilize C8 or C18 columns, such as Inertsil ODS-3V, and employ a mobile phase typically consisting of a phosphate (B84403) buffer and acetonitrile. ijariit.comijariit.comusp.org Gradient elution is often preferred over isocratic elution to achieve better separation and shorter run times. ijariit.comijariit.com

For instance, a validated stability-indicating HPLC method for Pregabalin and its related substances used an Inertsil ODS-3V column (250 mm × 4.6 mm, 5µ) with a gradient flow of a di-ammonium hydrogen phosphate buffer (pH 6.5) and acetonitrile. ijariit.comijariit.com Detection is commonly performed using a UV detector at around 210 nm. ijariit.comijariit.com The validation of these methods, in accordance with International Conference on Harmonisation (ICH) guidelines, establishes their specificity, linearity, accuracy, precision, and robustness. ijariit.comnih.gov Key validation parameters include a high correlation coefficient (often >0.999) for linearity and low relative standard deviation (RSD) for precision, typically below 2%. ijariit.comiajps.com

Gas Chromatography-Mass Spectrometry (GC-MS) offers another powerful tool for the analysis of Pregabalin and its derivatives. Due to the low volatility of these compounds, derivatization is a common prerequisite for GC analysis. researchgate.net A validated GC-MS method for Pregabalin in biological fluids involved derivatization followed by separation on a capillary column (e.g., HP-5ms) and detection by a mass spectrometer in selected ion monitoring (SIM) mode. researchgate.netresearchgate.net This technique provides high specificity and sensitivity, with the ability to determine low concentrations of the analyte. researchgate.net

Interactive Table 1: Exemplary HPLC Method Parameters for Pregabalin and Related Compounds

| Parameter | Specification | Source |

| Column | Inertsil ODS-3V C18, 4.6-mm x 25.0-cm, 5 µm | usp.org |

| Mobile Phase | Gradient of Ammonium Phosphate Dibasic Buffer and Acetonitrile | ijariit.comijariit.comusp.orgusp.org |

| Flow Rate | 1.0 mL/min | usp.orgusp.org |

| Column Temperature | 50°C | usp.orgusp.org |

| Detector | Photodiode Array (PDA) at 215 nm | usp.orgusp.org |

| Injection Volume | 80 µL | usp.org |

| Validation | Specific, linear, accurate, precise, robust | usp.orgusp.org |

NMR and Mass Spectrometry for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for the definitive structural elucidation of this compound and its derivatives. While specific NMR data for this compound is not widely published, the principles of NMR analysis for similar structures, such as acrylamide-N-methylene glycolic acid, demonstrate its utility in identifying functional groups and confirming molecular structure through the analysis of chemical shifts and coupling constants in 1H and 13C NMR spectra. researchgate.net Predicted 1H NMR spectra for Pregabalin in D2O show characteristic signals that can be used as a reference for interpreting the spectra of its derivatives. hmdb.ca

Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides precise molecular weight determination and fragmentation patterns that are crucial for identifying unknown impurities and degradation products. ijpsr.com For example, LC-MS, along with high-resolution mass spectrometry (HR-MS), has been used to identify major oxidative degradation impurities of Pregabalin. ijpsr.com The molecular formula of this compound is C₁₁H₁₉NO₃, with a molecular weight of approximately 213.27 g/mol , which can be confirmed by mass spectrometry. biosynth.comsynthinkchemicals.com

Enantiomeric Purity and Chiral Resolution Methods

Since the biological activity of Pregabalin resides in the (S)-enantiomer, the separation and quantification of its enantiomers are critical. oup.comphmethods.net this compound, being a racemic mixture, requires chiral resolution methods to determine its enantiomeric purity. biosynth.com

Direct chiral separation can be achieved using HPLC with a chiral stationary phase (CSP). researchgate.net For instance, a zwitterionic selector derived from a cinchona alkaloid has been used for the direct resolution of Pregabalin enantiomers. researchgate.net Another approach involves pre-column derivatization with a chiral reagent, followed by separation on a standard achiral column. oup.comgoogle.com A notable method involves the derivatization of Pregabalin with Nα-(5-fluoro-2,4-dinitrophenyl)-D-amino acids, allowing for the separation of the resulting diastereomers on an ordinary ODS column. oup.comgoogle.com This method has proven to be sensitive, with a low limit of detection for the (R)-enantiomer. oup.com

The development of these methods is crucial for quality control, ensuring that the unwanted enantiomer is below specified limits. oup.com

Development and Validation of Analytical Methods for Research Standards

The development and validation of analytical methods for research standards like this compound are performed according to stringent guidelines to ensure reliability and accuracy. biosynth.comijariit.com These methods serve as benchmarks for the quality control of Pregabalin and its related substances. biosynth.comijpsr.comresearchgate.net

The validation process encompasses several key parameters:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components, such as impurities or degradation products. usp.orgusp.org

Linearity: The demonstration that the method's response is directly proportional to the concentration of the analyte over a given range. ijariit.comijpsr.com

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies. ijariit.comusp.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). ijariit.comusp.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. ijariit.comijariit.com

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ijariit.comusp.org

For example, a validated RP-HPLC method for Pregabalin related substances reported an LOD of 0.004% and an LOQ of 0.012%. ijariit.comijariit.com The method also demonstrated good recovery (90.0% to 115.0%) and precision (RSD of 1.4%). ijariit.comijariit.com

Interactive Table 2: Summary of Validation Parameters for a Pregabalin HPLC Method

| Validation Parameter | Result | Acceptance Criteria | Source |

| Specificity | No interference from placebo or degradation products | Well-resolved peaks | ijariit.comusp.orgusp.org |

| Linearity (Correlation Coefficient, r) | >0.999 | ≥0.999 | ijariit.comijariit.comusp.org |

| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% | ijariit.comusp.org |

| Precision (% RSD) | <2.0% | ≤2.0% | ijariit.comijariit.comusp.org |

| Robustness | %RSD < 2.0% | %RSD ≤ 2.0% | usp.orgnih.gov |

Molecular Pharmacology and Preclinical Mechanistic Investigations

Structure-Activity Relationship (SAR) Studies of N-Acrylamide Derivatives

The chemical structure of rac-Pregabalin N-Acrylamide is 5-methyl-3-[(prop-2-enoylamino)methyl]hexanoic acid. clearsynth.com It is a derivative of pregabalin (B1679071), a well-established anticonvulsant and analgesic agent. biosynth.comnih.gov The core of these investigations lies in understanding how the addition of an N-acrylamide group to the pregabalin structure influences its biological activity.

Impact of Acrylamide (B121943) Modification on Ligand-Receptor Interactions

Pregabalin's primary mechanism of action involves binding to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels. fda.govfrontiersin.org This interaction is crucial for its therapeutic effects. The introduction of the N-acrylamide moiety in this compound creates a new chemical entity whose interaction with the α2δ subunit and other potential targets requires detailed investigation.

The acrylamide group introduces a reactive Michael acceptor, which has the potential to form covalent bonds with nucleophilic residues, such as cysteine, on target proteins. This contrasts with the non-covalent binding of the parent compound, pregabalin. Such covalent modification could lead to prolonged or irreversible inhibition of the target, significantly altering the pharmacological profile.

Studies on related compounds have shown that modifications at the amino group of pregabalin can influence its affinity for the α2δ subunit. nih.gov The N-acrylamide modification, therefore, is a critical area of research to determine if it enhances, diminishes, or alters the specificity of binding to the α2δ-1 and α2δ-2 subunits. frontiersin.orgdrugbank.com

Comparative Analysis with Parent Pregabalin and Other Analogs

A comparative analysis is essential to understand the unique properties of this compound. Pregabalin itself is a gamma-aminobutyric acid (GABA) analog, but it does not bind to GABA receptors. drugbank.comsci-hub.se Its activity is attributed to its high affinity for the α2δ subunit of voltage-gated calcium channels. nih.gov

The (S)-enantiomer of pregabalin is the pharmacologically active form, exhibiting approximately 10 times more activity than the (R)-enantiomer. phmethods.net this compound, being a racemic mixture, contains both enantiomers, and the impact of the acrylamide group on the stereoselectivity of binding is an important aspect of its SAR. biosynth.com

Other pregabalin analogs have been synthesized to explore the SAR. For instance, the N-methylated derivative is a major metabolite of pregabalin but accounts for a very small percentage of the administered dose and is considered to have minimal activity. nih.gov In contrast, the introduction of an acrylamide group is a more significant structural change that could lead to a distinct pharmacological profile.

Table 1: Comparison of Pregabalin and its Derivatives

| Compound | Key Structural Feature | Primary Target | Binding Characteristics |

|---|---|---|---|

| Pregabalin | γ-amino acid | α2δ subunit of VGCCs fda.govfrontiersin.org | High-affinity, non-covalent |

| (S)-Pregabalin | S-enantiomer | α2δ subunit of VGCCs phmethods.net | Active enantiomer phmethods.net |

| (R)-Pregabalin | R-enantiomer | α2δ subunit of VGCCs phmethods.net | Less active enantiomer phmethods.net |

| N-methylpregabalin | N-methylated amine | - | Major metabolite, low activity nih.gov |

| This compound | N-acrylamide group | α2δ subunit (presumed) | Potential for covalent binding |

In Vitro Biological Activity Profiling for Research Purposes

Receptor Binding Assays

To characterize the interaction of this compound with its putative target, receptor binding assays are indispensable. merckmillipore.com These assays are typically performed using cell membranes or recombinant proteins that express the target of interest, such as the α2δ subunit.

Competitive binding assays are a common approach. giffordbioscience.com In this setup, a radiolabeled ligand with known affinity for the α2δ subunit, such as [³H]-gabapentin or [³H]-pregabalin, is used. drugbank.comresearchgate.net The ability of this compound to displace the radioligand provides a measure of its binding affinity (Ki).

Given the reactive nature of the acrylamide group, it is also crucial to perform kinetic binding assays to determine the association and dissociation rate constants. giffordbioscience.com This can reveal whether the compound acts as a reversible or irreversible inhibitor, a key differentiator from its parent compound, pregabalin.

Cellular Assays for Investigating Downstream Effects

Beyond receptor binding, cellular assays are necessary to elucidate the functional consequences of the ligand-receptor interaction. Pregabalin's binding to the α2δ subunit leads to a reduction in calcium influx and subsequent modulation of neurotransmitter release. frontiersin.orgdrugbank.com

Cellular assays can be designed to measure changes in intracellular calcium concentrations in response to depolarization. A reduction in calcium influx in the presence of this compound would suggest a similar mechanism of action to pregabalin.

Furthermore, the downstream effects on cellular signaling pathways can be investigated. For instance, studies have shown that gabapentinoids can modulate the activation of MAP kinases and NF-κB. spandidos-publications.com It would be pertinent to examine if this compound influences these pathways. For example, studies on other compounds have looked at the expression of proteins like caspase-3 and Bcl-2 to assess apoptotic pathways. nih.gov Also, the effect on inflammatory mediators like TNF-α could be a relevant downstream measure. nih.gov

Table 2: Potential In Vitro Assays for this compound

| Assay Type | Purpose | Key Parameters Measured |

|---|---|---|

| Competitive Radioligand Binding | Determine binding affinity | Ki, IC₅₀ |

| Kinetic Radioligand Binding | Assess binding kinetics | Kon, Koff |

| Intracellular Calcium Imaging | Measure functional effect on ion channels | Changes in intracellular Ca²⁺ levels |

| Neurotransmitter Release Assay | Quantify impact on neurotransmission | Release of neurotransmitters (e.g., glutamate) |

| Western Blot/ELISA | Investigate downstream signaling | Phosphorylation of signaling proteins (e.g., MAP kinases), expression of inflammatory mediators (e.g., TNF-α) |

| Cell Viability Assays (e.g., MTT) | Assess potential cytotoxicity | Cell survival and proliferation ijbc.ir |

Computational Chemistry and Molecular Modeling Applications

Computational methods are valuable tools for predicting and understanding the interaction of this compound with its target at a molecular level.

Molecular Docking: Docking simulations can be used to predict the binding pose of this compound within the binding site of the α2δ subunit. This can help to identify key amino acid residues involved in the interaction and to compare its binding mode to that of pregabalin. The presence of the acrylamide group may lead to different optimal binding conformations.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the stability of the ligand-receptor complex over time. For a compound with a reactive group like acrylamide, MD simulations can also be used to explore the potential for covalent bond formation with nearby nucleophilic residues in the binding pocket.

Pharmacophore Modeling: Based on the structure of this compound and other active analogs, a pharmacophore model can be developed. researchgate.net This model defines the essential three-dimensional arrangement of chemical features required for biological activity and can be used to guide the design of new, potentially more potent or selective derivatives.

These computational approaches, in conjunction with experimental data from binding and cellular assays, can provide a comprehensive understanding of the molecular pharmacology of this compound.

The requested article cannot be generated.

Following a comprehensive and exhaustive search of publicly available scientific literature, it has been determined that there is no specific research data available for "this compound" concerning the requested topics of "Docking and Molecular Dynamics Simulations of Derivative-Target Interactions" and "Quantitative Structure-Activity Relationship (QSAR) Modeling for Design."

The executed searches for molecular modeling, docking, molecular dynamics, and QSAR studies specifically on this compound did not yield any relevant scholarly articles, patents, or database entries. While extensive research exists for the parent compound, Pregabalin, and various other analogues, the N-acrylamide derivative appears to be a compound primarily cataloged as a reference standard, impurity, or metabolite, without published in-depth preclinical pharmacological investigations as specified in the user's outline.

Generating an article with the mandated structure and content would require fabricating data and research findings, which is contrary to the principles of scientific accuracy and ethical conduct. Therefore, in the absence of the necessary foundational research, it is not possible to produce the requested professional and authoritative article that strictly adheres to the provided outline and content inclusions.

Applications As Research Probes and in Chemical Biology

Design and Synthesis of Labeled Analogues for Target Identification

The identification of the specific binding proteins for a drug is a critical step in understanding its mechanism of action. rac-Pregabalin N-Acrylamide serves as a valuable starting point for the design and synthesis of labeled analogues, such as photoaffinity probes, which are instrumental in covalently labeling and subsequently identifying target proteins.

The synthesis of this compound itself can be achieved from the corresponding amine of pregabalin (B1679071) through acylation with acrylic acid chloride, followed by hydrolysis. biosynth.com This process introduces an acrylamide (B121943) moiety, which is a reactive handle suitable for further chemical modification. The acrylamide group, being an α,β-unsaturated carbonyl, is an excellent Michael acceptor. This reactivity allows for the covalent attachment of various reporter tags, such as fluorophores, biotin (B1667282), or photoreactive groups, to the pregabalin scaffold. nih.gov

For instance, a common strategy in designing photoaffinity probes involves incorporating a photoreactive group, like a benzophenone (B1666685) or a diazirine, and a reporter tag, such as biotin or a terminal alkyne for click chemistry. nih.gov The synthesis of such a probe starting from a pregabalin derivative would involve coupling the pregabalin core to a linker containing the photoreactive group and the reporter tag. The acrylamide functionality of this compound could potentially be utilized in a Michael addition reaction with a thiol-containing linker to attach these functionalities. rsc.orgrsc.org

The resulting photoaffinity probe, which retains the essential structural features of pregabalin for target binding, can then be incubated with a biological sample (e.g., cell lysates or tissue homogenates). Upon photoactivation with UV light, the photoreactive group forms a highly reactive species that covalently crosslinks the probe to its binding partner. The reporter tag then allows for the detection, enrichment, and subsequent identification of the labeled protein, often through techniques like streptavidin affinity purification (for biotin tags) followed by mass spectrometry.

A series of novel pregabalin derivatives have been synthesized from N-protected pregabalin and various amines, including amino sugars, adamantylamine, serotonin, and tryptamine. nih.gov These synthetic strategies highlight the feasibility of modifying the pregabalin structure to create diverse analogues for research purposes.

Table 1: Key Functional Groups in the Design of Labeled Pregabalin Analogues

| Functional Group | Role in Labeled Analogue | Rationale |

| Acrylamide | Reactive handle for conjugation | Acts as a Michael acceptor, enabling covalent attachment of linkers and tags. nih.gov |

| Benzophenone | Photoreactive group | Forms a covalent bond with the target protein upon UV irradiation. nih.gov |

| Diazirine | Photoreactive group | A smaller alternative to benzophenone for photo-crosslinking. nih.gov |

| Biotin | Affinity tag | Allows for the specific capture and purification of the labeled protein. |

| Terminal Alkyne | Click chemistry handle | Enables efficient and specific ligation to azide-containing reporter molecules. |

| Fluorophore | Reporter tag | Allows for visualization and quantification of the labeled protein. |

Utilization in Mechanistic Studies of Voltage-Gated Calcium Channels (α2δ subunit)

The primary pharmacological target of pregabalin has been identified as the α2δ subunit of voltage-gated calcium channels (VGCCs). frontiersin.orgpnas.orgnih.gov Labeled analogues derived from this compound are invaluable tools for dissecting the molecular details of this interaction and its downstream consequences.

Pregabalin binds with high affinity to the α2δ-1 and α2δ-2 subunits of VGCCs. frontiersin.org This binding is crucial for its therapeutic effects. Studies using mutant mice with a single amino acid substitution (R217A) in the α2δ-1 subunit, which prevents pregabalin binding, have conclusively shown that this subunit mediates the analgesic actions of pregabalin. pnas.org

Labeled pregabalin probes can be used in a variety of assays to study the α2δ subunit. For example, fluorescently labeled pregabalin analogues can be used in fluorescence resonance energy transfer (FRET) or fluorescence polarization (FP) assays to quantify binding affinity and to screen for other compounds that bind to the same site.

Furthermore, photoaffinity labeling with probes derived from this compound can help to map the precise binding site of pregabalin on the α2δ subunit. By identifying the specific amino acid residues that are covalently modified by the probe, researchers can gain a detailed understanding of the drug-target interaction at the molecular level. This information is critical for understanding the structure-activity relationships of pregabalin and its analogues. researchgate.net

The binding of pregabalin to the α2δ subunit is thought to modulate the trafficking and function of the VGCC complex, leading to a reduction in neurotransmitter release. frontiersin.org Labeled probes can be used to visualize the subcellular localization of the α2δ subunit and to investigate how pregabalin binding affects its distribution and interaction with other proteins.

Table 2: Research Findings from Studies on Pregabalin and the α2δ Subunit

| Research Finding | Significance | Reference(s) |

| Pregabalin binds with high affinity to the α2δ-1 and α2δ-2 subunits of VGCCs. | Confirms the primary molecular target of pregabalin. | frontiersin.orgpnas.org |

| A single point mutation (R217A) in the α2δ-1 subunit abolishes the analgesic effects of pregabalin. | Provides definitive evidence that the α2δ-1 subunit is the key mediator of pregabalin's analgesic action. | pnas.org |

| Structure-activity relationship studies show a correlation between α2δ binding affinity and in vivo efficacy. | Supports the role of α2δ binding in the therapeutic effects of pregabalin analogues. | researchgate.net |

| Pregabalin modulates the trafficking of the α2δ-1 subunit. | Suggests a mechanism by which pregabalin reduces the number of functional calcium channels at the presynaptic terminal. | nih.gov |

Development of Novel Chemical Tools for Neurobiological Research

The development of chemical probes based on the pregabalin scaffold extends beyond simply identifying its direct target. These tools are being used to explore the broader physiological and pathological roles of the α2δ subunit and to identify new therapeutic opportunities.

Chemical probes derived from this compound can be used to investigate the distribution and function of the α2δ subunit in different brain regions and neuronal populations. For example, radiolabeled or fluorescently tagged pregabalin analogues can be used for autoradiography or microscopy to map the expression of the α2δ subunit with high resolution. This can provide insights into the specific neural circuits that are modulated by pregabalin.

Moreover, these probes can be used in functional studies to investigate the role of the α2δ subunit in various neurobiological processes, such as synaptic plasticity, neuronal development, and neuroinflammation. By selectively targeting and modulating the α2δ subunit with these chemical tools, researchers can gain a better understanding of its contribution to both normal brain function and neurological disorders.

The development of novel pregabalin-based chemical tools also includes the synthesis of derivatives with altered pharmacological properties. For instance, creating analogues with different affinities for the various α2δ subunit isoforms (α2δ-1, α2δ-2, α2δ-3, and α2δ-4) could lead to more selective drugs with improved therapeutic profiles and fewer side effects. A series of heteroaromatic analogues of pregabalin have been synthesized and shown to possess anticonvulsant activity, demonstrating the potential for discovering novel therapeutic agents through chemical modification of the pregabalin structure. researchgate.net

The use of the acrylamide moiety in this compound for bioconjugation is a key enabling technology in this field. The ability to attach a wide range of functional groups to the pregabalin scaffold opens up numerous possibilities for creating sophisticated chemical probes to advance our understanding of neurobiology.

Table 3: Potential Applications of Novel Pregabalin-Based Chemical Tools

| Application Area | Description |

| Mapping α2δ Subunit Expression | Using labeled analogues to visualize the distribution of α2δ subunits in the nervous system. |

| Functional Studies of Neural Circuits | Investigating the role of α2δ subunits in specific neuronal pathways and behaviors. |

| High-Throughput Screening | Developing assays with labeled probes to discover new ligands for the α2δ subunit. |

| Development of Isoform-Selective Ligands | Creating analogues that can differentiate between the different α2δ subunit isoforms to probe their specific functions. |

| Target Validation | Using chemical probes to confirm the role of the α2δ subunit in various disease models. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.